3-[(3-Methylbenzyl)oxy]benzaldehyde
Overview
Description
3-[(3-Methylbenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol . It is characterized by the presence of a benzaldehyde group substituted with a 3-methylbenzyl group through an ether linkage. This compound is used primarily in research and development settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methylbenzyl)oxy]benzaldehyde typically involves the reaction of 3-methylbenzyl alcohol with 3-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The product is then purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methylbenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyl ether linkage can be cleaved under acidic or basic conditions to yield the parent alcohol and benzaldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed to cleave the ether linkage.
Major Products Formed
Oxidation: 3-[(3-Methylbenzyl)oxy]benzoic acid
Reduction: 3-[(3-Methylbenzyl)oxy]benzyl alcohol
Substitution: 3-methylbenzyl alcohol and benzaldehyde
Scientific Research Applications
3-[(3-Methylbenzyl)oxy]benzaldehyde is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme-substrate interactions and metabolic pathways.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3-Methylbenzyl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical effects. The molecular targets and pathways involved would vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Methylbenzyl)oxy]benzaldehyde
- 2-[(3-Methylbenzyl)oxy]benzaldehyde
- 3-[(4-Methylbenzyl)oxy]benzaldehyde
Uniqueness
3-[(3-Methylbenzyl)oxy]benzaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and development applications .
Properties
IUPAC Name |
3-[(3-methylphenyl)methoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-12-4-2-6-14(8-12)11-17-15-7-3-5-13(9-15)10-16/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBQGVFWIDMJLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396302 | |
Record name | 3-[(3-methylbenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
590354-44-2 | |
Record name | 3-[(3-methylbenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(3-methylphenyl)methoxy]benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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